(3aS,4S,7aS)-3a,4-dihydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one
Description
This compound is a stereochemically complex benzofuran derivative featuring a fused bicyclic structure with hydroxyl groups at the 3a and 4 positions and a ketone at position 6. Its stereochemistry (3aS,4S,7aS) is critical to its reactivity and biological interactions. Benzofuran derivatives are widely studied for their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The synthesis of such compounds often involves stereoselective methods, such as nucleophilic additions to α-methylene-γ-butyrolactone precursors (e.g., ) or cyclization reactions in ionic liquid media (e.g., ). The hydroxyl groups enhance polarity and hydrogen-bonding capacity, influencing solubility and molecular recognition .
Properties
IUPAC Name |
(3aS,4S,7aS)-3a,4-dihydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-5-3-6(10)8(11)1-2-12-7(8)4-5/h6-7,10-11H,1-4H2/t6-,7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRIMXADTYBMJR-FXQIFTODSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1(C(CC(=O)C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]2[C@]1([C@H](CC(=O)C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4S,7aS)-3a,4-dihydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring through a cyclization reaction. This can be achieved using a precursor molecule that contains the necessary functional groups.
Hydroxylation: The introduction of hydroxyl groups at specific positions on the benzofuran ring is achieved through hydroxylation reactions. Common reagents for this step include hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄).
Reduction and Cyclization: The final steps involve reduction and cyclization reactions to form the hexahydro structure. These reactions often require specific catalysts and conditions to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3aS,4S,7aS)-3a,4-dihydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to modify the hydroxyl groups or reduce other functional groups within the molecule. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions to form ethers or esters. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of ethers or esters.
Scientific Research Applications
(3aS,4S,7aS)-3a,4-dihydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential effects on various biological pathways. It may serve as a model compound for studying enzyme interactions and metabolic processes.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be investigated for its effects on specific diseases or conditions.
Industry: In industrial applications, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3aS,4S,7aS)-3a,4-dihydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic processes. Its hydroxyl groups can form hydrogen bonds with active sites of enzymes, altering their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Stereochemical Variations
The compound shares a benzofuran core with several analogs, but key differences lie in substituent positions, oxidation states, and stereochemistry:
Key Observations :
- Hydroxylation Patterns : The target compound’s 3a,4-dihydroxy configuration contrasts with the 4,7-dihydroxy arrangement in compound 152 , which may alter hydrogen-bonding interactions in biological systems.
- Stereochemistry : The (3aS,4S,7aS) configuration distinguishes it from analogs like (6S,7aR) in , impacting molecular geometry and receptor binding.
- Functionalization : Acetylated derivatives (e.g., compound 155 in ) exhibit reduced polarity compared to hydroxyl-rich structures, affecting pharmacokinetics .
Reactivity and Stability
- The hydroxyl groups in the target compound increase susceptibility to oxidation and acetylation, as seen in ’s acetylated analogs .
- Highly reactive phthalic anhydride derivatives () suggest that the benzofuran core, when combined with electron-withdrawing groups (e.g., ketones), may enhance electrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
